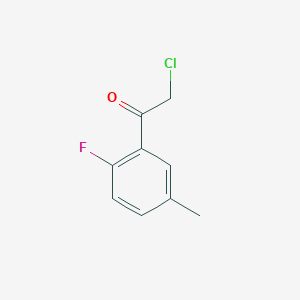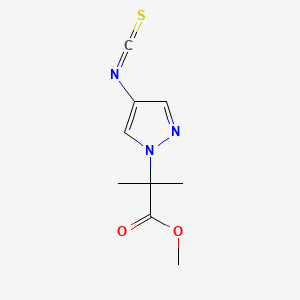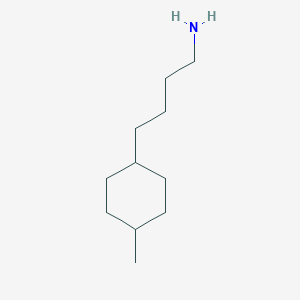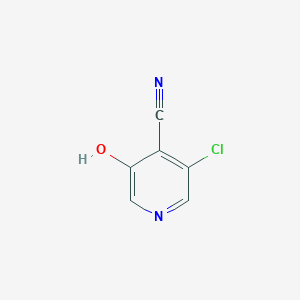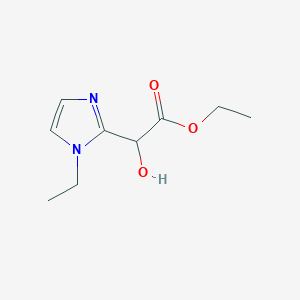
3,6-dimethoxy-9-(quinoxalin-5-yl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethoxy-9-(quinoxalin-5-yl)-9H-carbazole is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethoxy-9-(quinoxalin-5-yl)-9H-carbazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the carbazole core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of methoxy groups: Methoxylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the quinoxalinyl group: This step may involve coupling reactions such as Suzuki or Stille coupling using quinoxaline derivatives and suitable catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dimethoxy-9-(quinoxalin-5-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxalinyl carbazole derivatives with additional functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity, such as anticancer or antimicrobial properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 3,6-dimethoxy-9-(quinoxalin-5-yl)-9H-carbazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dimethoxy-9H-carbazole: Lacks the quinoxalinyl group.
9-(Quinoxalin-5-yl)-9H-carbazole: Lacks the methoxy groups.
3,6-Dimethoxy-9-(quinoxalin-2-yl)-9H-carbazole: Similar structure but with a different position of the quinoxalinyl group.
Uniqueness
3,6-Dimethoxy-9-(quinoxalin-5-yl)-9H-carbazole is unique due to the presence of both methoxy groups and the quinoxalinyl group at specific positions, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C22H17N3O2 |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
3,6-dimethoxy-9-quinoxalin-5-ylcarbazole |
InChI |
InChI=1S/C22H17N3O2/c1-26-14-6-8-19-16(12-14)17-13-15(27-2)7-9-20(17)25(19)21-5-3-4-18-22(21)24-11-10-23-18/h3-13H,1-2H3 |
Clé InChI |
DUNPCYTUXPMGTI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)OC)C4=CC=CC5=NC=CN=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


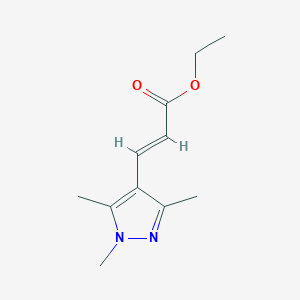
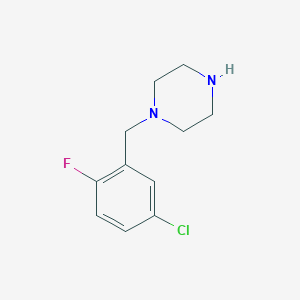
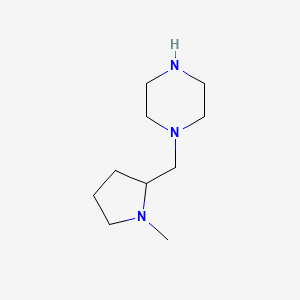

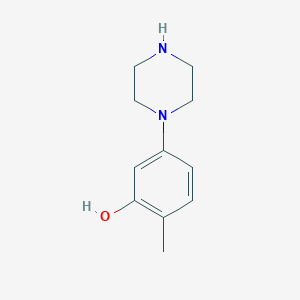
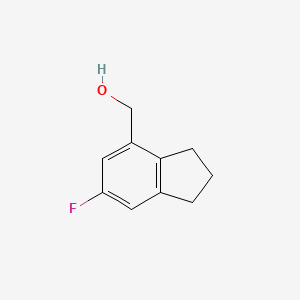
![[3-(Methoxymethyl)oxolan-3-yl]methanol](/img/structure/B13612338.png)
